

A Comprehensive Technical Guide to Tris Buffer in Biological Research

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Compound of Interest

Compound Name: *Tris-hydroxymethyl-methyl-ammonium*

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An in-depth examination of the properties, applications, and experimental protocols involving Tris(hydroxymethyl)aminomethane for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of Tris(hydroxymethyl)aminomethane, a fundamental buffer used in a vast array of applications in biochemistry, molecular biology, and drug development. While the initial query specified "**Tris-hydroxymethyl-methyl-ammonium**," this document will focus on the far more commonly utilized "Tris(hydroxymethyl)aminomethane," as it is central to the experimental contexts relevant to the intended audience. A clarification between these two compounds is provided below.

Clarification of Chemical Identity

It is crucial to distinguish between the requested compound, **Tris-hydroxymethyl-methyl-ammonium**, and the widely used biological buffer, Tris(hydroxymethyl)aminomethane. While their names are similar, they are distinct chemical entities. The latter, commonly referred to as Tris or Trizma, is a cornerstone of countless laboratory protocols. Given the context of the requested technical guide, it is presumed that the intended subject is the common Tris buffer.

A summary of the key properties of both compounds is presented below.

Property	Tris-hydroxymethyl-methyl-ammonium	Tris(hydroxymethyl)aminomethane (Tris)
Molecular Formula	C ₄ H ₁₂ NO ₃ ⁺	C ₄ H ₁₁ NO ₃
Molecular Weight	122.14 g/mol [1]	121.14 g/mol [2] [3] [4]
CAS Number	14433-29-5 [1] [5]	77-86-1 [2] [6] [7]
Synonyms	tris(hydroxymethyl)methylamm onium	Tris base, Tromethamine, THAM, Trizma

Tris(hydroxymethyl)aminomethane: A Foundational Buffer

Tris(hydroxymethyl)aminomethane, hereafter referred to as Tris, is an organic compound extensively used as a biological buffer.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the pH range of 7.2 to 9.0, which conveniently overlaps with the physiological pH of most living organisms.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Key Properties and Considerations:

- Buffering Range: Tris is most effective between pH 7.2 and 9.0.[\[8\]](#)[\[9\]](#)
- Temperature Dependence: The pH of a Tris buffer is sensitive to temperature changes. It is crucial to pH the buffer at the intended experimental temperature.[\[4\]](#)[\[10\]](#)
- Reactivity: The primary amine in Tris can react with certain reagents, such as aldehydes.[\[6\]](#)[\[7\]](#)
- Interactions: Tris can interfere with some pH electrodes and is not compatible with the bicinchoninic acid (BCA) protein assay.[\[10\]](#)

Applications in Research and Drug Development

Tris buffers are integral to a multitude of experimental procedures due to their ability to maintain a stable pH.

Electrophoresis

Tris is a key component of running and loading buffers for both protein and nucleic acid electrophoresis.

- SDS-PAGE: In Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis for protein separation, Tris-HCl is used to prepare stacking and separating gels with different pH values (typically 6.8 and 8.8, respectively).[11] The Tris-Glycine buffer system is a standard for the running buffer.[1]
- Agarose Gel Electrophoresis: For the separation of DNA and RNA, Tris is a component of TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) buffers.[1][7]

Western Blotting

Tris-buffered saline (TBS) is a common wash buffer in western blotting to remove non-specifically bound antibodies.[1] It is often used with a detergent like Tween-20 (TBST).

Polymerase Chain Reaction (PCR)

Tris-HCl is a standard component of PCR buffers, where it maintains a stable pH (typically around 8.0 to 8.5) that is optimal for the activity and stability of DNA polymerase.[3][12]

Protein Crystallography

Tris buffer is frequently used in the purification and crystallization of proteins for structural studies.[2][13] It helps to maintain the protein's stability and solubility at a specific pH, which is critical for forming high-quality crystals.[13]

Cell Lysis and DNA Extraction

In DNA extraction protocols, Tris is a primary component of the lysis buffer.[4] It maintains a stable pH to protect the DNA from degradation and can also help to destabilize the cell membrane.[4]

Experimental Protocols and Data

The following tables provide recipes for common Tris-based buffers and solutions.

Table 1: Recipes for Electrophoresis Buffers

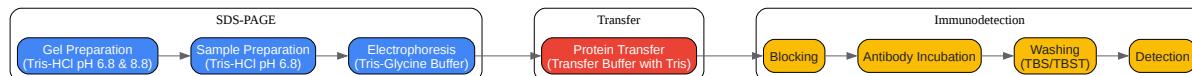
Buffer	Components for 1 L
10X TBE Buffer	Tris base: 108 gBoric acid: 55 g0.5 M EDTA (pH 8.0): 40 mL
50X TAE Buffer	Tris base: 242 gGlacial acetic acid: 57.1 mL0.5 M EDTA (pH 8.0): 100 mL
10X Tris-Glycine-SDS Running Buffer	Tris base: 30 gGlycine: 144 gSDS: 10 g

Table 2: Recipes for Western Blotting and General Use Buffers

Buffer	Components for 1 L
10X Tris-Buffered Saline (TBS)	Tris base: 24 gNaCl: 88 gAdjust pH to 7.6 with HCl
1 M Tris-HCl Stock (pH 7.4)	Tris base: 121.14 gDissolve in ~800 mL of distilled waterAdjust pH to 7.4 with concentrated HClBring volume to 1 L

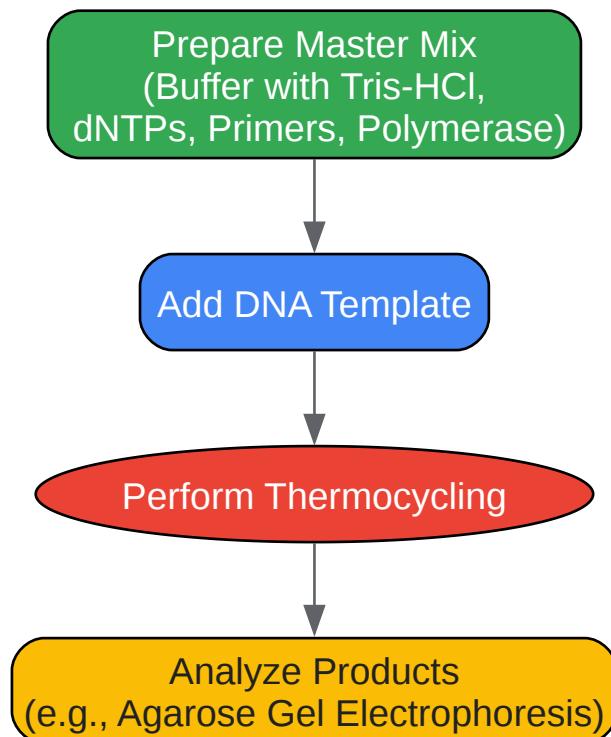
Visualizing Experimental Workflows

The following diagrams, generated using DOT language, illustrate common experimental workflows where Tris buffers are essential.



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Caption: A simplified workflow for a Western Blotting experiment.



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Caption: The basic steps of a Polymerase Chain Reaction (PCR).

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